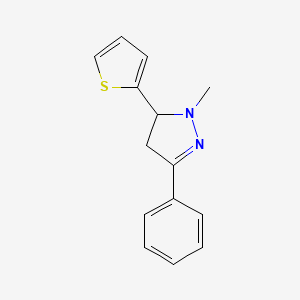
1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- typically involves cyclocondensation reactions. One common method is the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable catalytic activity . Another method involves the use of 1,3-dipolar cycloadditions of diazo compounds with olefinic bond derivatives .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of heterogeneous catalysts such as Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce dihydropyrazole derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In its anticancer activity, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 1-Phenyl-3-carbethoxypyrazolone
- 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
Uniqueness: 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- stands out due to its unique combination of a pyrazole ring with a thienyl group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a versatile compound in various fields .
Propiedades
Número CAS |
89144-87-6 |
|---|---|
Fórmula molecular |
C14H14N2S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
2-methyl-5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C14H14N2S/c1-16-13(14-8-5-9-17-14)10-12(15-16)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3 |
Clave InChI |
GDQNIKHVZFFMBS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(=N1)C2=CC=CC=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
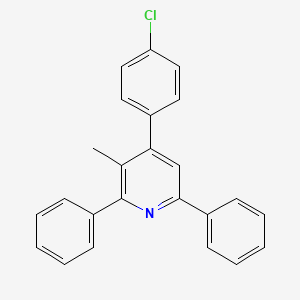

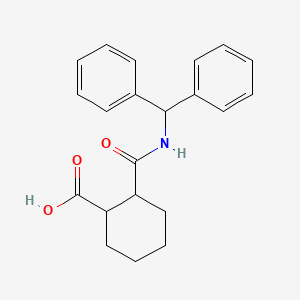
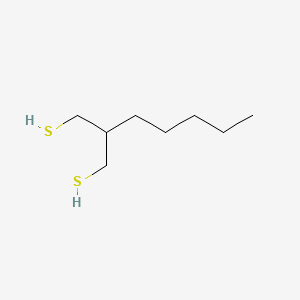
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)
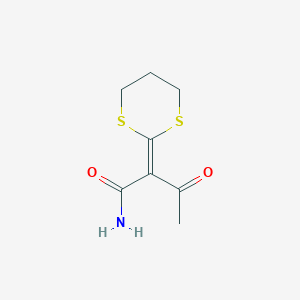


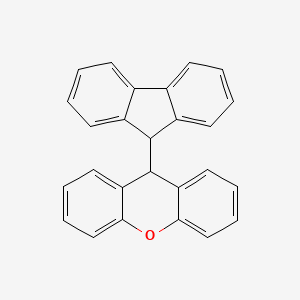
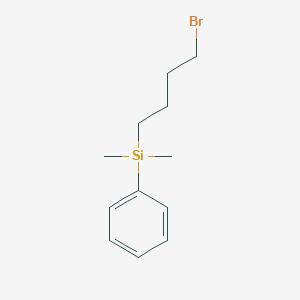
![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
